REACTION_CXSMILES
|
[F:1][C:2]([F:7])([F:6])[CH:3]1[CH2:5][O:4]1.[CH3:8][O:9][C:10]1[CH:15]=[CH:14][C:13]([CH2:16][NH2:17])=[CH:12][CH:11]=1>C(O)(C)C>[F:1][C:2]([F:7])([F:6])[CH:3]([OH:4])[CH2:5][NH:17][CH2:16][C:13]1[CH:14]=[CH:15][C:10]([O:9][CH3:8])=[CH:11][CH:12]=1
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
FC(C1OC1)(F)F
|
Name
|
|
Quantity
|
7.35 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)CN
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction vessel was capped
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
purified by silica gel chromatography (80 g REDISEP® column
|
Type
|
WASH
|
Details
|
eluting with a gradient from 0-60% EtOAc in hexanes)
|
Type
|
CONCENTRATION
|
Details
|
The required fractions were concentrated
|
Type
|
CUSTOM
|
Details
|
to obtain Intermediate A125A (3.1 g, 70.6% yield) as a white solid
|
Name
|
|
Type
|
|
Smiles
|
FC(C(CNCC1=CC=C(C=C1)OC)O)(F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 70.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |